13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene typically involves multiple steps:
Formation of the core tetracyclic structure: This is achieved through a series of cyclization reactions, often starting from simpler precursors.
Introduction of the 2-chlorophenyl group: This step involves the use of chlorinated aromatic compounds and appropriate coupling reagents.
Methylation and sulfanylation: These steps introduce the methyl and sulfanyl groups, respectively, using methylating agents and thiol compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target various functional groups within the molecule, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, the compound’s potential bioactivity is of interest. It may exhibit pharmacological properties, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new medications.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 13-[(2-bromophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
- 13-[(2-fluorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene
Uniqueness
The uniqueness of 13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene lies in its specific combination of functional groups and its tetracyclic structure. This combination imparts distinct chemical and biological properties, setting it apart from similar compounds with different substituents.
Properties
Molecular Formula |
C22H20ClN3OS2 |
---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
13-[(2-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene |
InChI |
InChI=1S/C22H20ClN3OS2/c1-12-15-9-27-22(2,3)8-14(15)17-18-19(29-20(17)26-12)21(25-11-24-18)28-10-13-6-4-5-7-16(13)23/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
LXIMPTXQKCNVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)SCC5=CC=CC=C5Cl)SC3=N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.